molecular formula C15H22BFO4 B14765932 2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14765932
M. Wt: 296.14 g/mol
InChI Key: FCJBGEPVAMCLDH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-(2-methoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming phenolic derivatives.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially in the presence of palladium catalysts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Biology: Utilized in the development of fluorescent probes and imaging agents.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Properties

Molecular Formula

C15H22BFO4

Molecular Weight

296.14 g/mol

IUPAC Name

2-[4-fluoro-3-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)13(10-11)19-9-8-18-5/h6-7,10H,8-9H2,1-5H3

InChI Key

FCJBGEPVAMCLDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCCOC

Origin of Product

United States

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